Principle of Action of Chloranilic Acid Sodium Salt in Spectrophotometry: A Technical Guide
Principle of Action of Chloranilic Acid Sodium Salt in Spectrophotometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles behind the use of chloranilic acid sodium salt in spectrophotometric analysis. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the underlying mechanisms, practical applications, and experimental considerations of this widely used analytical technique.
Core Principle: Charge-Transfer Complex Formation
The spectrophotometric determination of various compounds, particularly pharmaceuticals, using chloranilic acid (CAA) is predicated on the formation of colored charge-transfer complexes (CTCs). This process involves a Lewis acid-base reaction where the drug molecule, rich in electrons, acts as an electron donor (n-donor) and the electron-deficient chloranilic acid serves as a π-acceptor.[1][2]
The interaction between the electron donor and the acceptor leads to the creation of a new, distinct molecular entity—the charge-transfer complex. This complex exhibits a characteristic, intense color, typically purple, which is due to the absorption of light in the visible region of the electromagnetic spectrum.[1][2] The formation of this colored product allows for the quantitative determination of the analyte of interest using a spectrophotometer. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the analyte, a relationship governed by the Beer-Lambert Law.
The reaction is generally rapid and results in the formation of a stable colored species, making it a suitable method for routine analysis.[1][2] The maximum absorbance (λmax) of these charge-transfer complexes typically falls within the range of 520-530 nm.[1][3][4][5]
The Chemical Reaction Mechanism
The fundamental reaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor molecule (e.g., a drug with amino groups) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule (chloranilic acid). This electron transfer results in the formation of a radical anion of chloranilic acid, which is responsible for the observed color.[1][2]
The stoichiometry of the resulting complex, i.e., the molar ratio of the drug to chloranilic acid, can vary. In many documented cases, a 1:1 or 1:2 ratio of drug to chloranilic acid is observed.[3][5][6] The specific ratio is dependent on the number of electron-donating sites on the drug molecule.
Below is a generalized diagram illustrating the charge-transfer complex formation.
Quantitative Analysis and Data
The formation of the colored charge-transfer complex allows for the quantitative analysis of the electron-donating compound. The relationship between absorbance and concentration is typically linear over a specific range, which is determined experimentally. Key parameters for the spectrophotometric analysis using chloranilic acid for various drugs are summarized in the tables below.
Table 1: Spectrophotometric Data for the Determination of Various Drugs Using Chloranilic Acid
| Drug | λmax (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Cyproheptadine hydrochloride | 520 | 25-125 | 1.48 x 10³ |
| Methdilazine hydrochloride | 520 | 20-100 | 1.56 x 10³ |
| Promethazine theoclate | 520 | 25-150 | 1.75 x 10³ |
| Lorlatinib | 530 | Not Specified | 0.55 x 10³ |
| Sulfacetamide sodium | 530 | 10-60 | 0.94 x 10³ |
| Lidocaine | 527 | 10-60 | 0.913 x 10³ |
| Terbutaline sulfate | 529 | 5-70 | 0.987 x 10³ |
| Ruxolitinib | 530 | Not Specified | Not Specified |
| Lamivudine | 521 | 40-280 | Not Specified |
References for Table 1 data:[1][3][4][5][7]
Experimental Protocols
The successful application of the chloranilic acid method relies on optimized experimental conditions. The choice of solvent and the concentration of the reagent are critical parameters.
General Experimental Workflow
The typical workflow for the spectrophotometric determination of a drug using chloranilic acid is outlined below.
Detailed Methodologies
Method 1: Determination of Antihistamines (Cyproheptadine, Methdilazine, Promethazine) [1][2]
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Reagent Preparation: A 0.1% (w/v) solution of chloranilic acid is freshly prepared in acetonitrile.
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Standard Drug Solution: Accurately weighed quantities of the antihistamine are dissolved in an appropriate solvent to prepare a standard stock solution. Working standards are prepared by further dilution.
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Procedure: To a series of 5 mL volumetric flasks, add increasing aliquots of the standard drug solution. Add 0.5 mL of the 0.1% chloranilic acid solution to each flask and dilute to the mark with acetonitrile.
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Measurement: The absorbance of the resulting purple-colored solution is measured at 520 nm against a reagent blank.
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Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. A quantity of the powder equivalent to a known amount of the drug is accurately weighed and extracted with a suitable solvent (e.g., water, or water with 0.1 M HCl for better dissolution). The solution is filtered, and an aliquot of the filtrate is then treated as described in the procedure. For some preparations, a liquid-liquid extraction into chloroform after basification may be necessary.[1]
Method 2: Determination of Nitrogen-Containing Drugs (Sulfacetamide, Lidocaine, Terbutaline) [4]
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Reagent Preparation: A solution of p-chloranilic acid is prepared in an organic solvent.
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Standard Drug Solution: Standard solutions of the drugs are prepared in absolute ethanol.
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Procedure: Aliquots of the drug solution are mixed with the p-chloranilic acid reagent. The reaction is allowed to proceed for about 5 minutes at room temperature.
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Measurement: The absorbance of the colored complexes is measured at their respective λmax (530 nm for sulfacetamide, 527 nm for lidocaine, and 529 nm for terbutaline) against a reagent blank.
Conclusion
The use of chloranilic acid sodium salt in spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of a wide range of electron-donating compounds, particularly pharmaceuticals. The principle of charge-transfer complex formation provides a robust basis for this analytical technique. By understanding the core principles and optimizing the experimental parameters, researchers can effectively apply this method in various stages of drug development and quality control.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Spectrophotometric Determination of Lamivudine Using Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [scirp.org]
